molecular formula C23H28F3N3O3 B3789837 3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No.: B3789837
M. Wt: 451.5 g/mol
InChI Key: PREKVTBFLFVDFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a benzyl group. Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Piperidine is a six-membered ring with one nitrogen atom. The benzyl group consists of a phenyl group attached to a methylene bridge (-CH2-).


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, which is known to participate in various chemical reactions . The piperidine ring could also undergo reactions at the nitrogen atom.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Isoxazole rings are found in many biologically active compounds and drugs, suggesting that this moiety could be important for binding to biological targets .

Future Directions

Future research could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Given the biological relevance of isoxazole and piperidine-containing compounds, this molecule could be of interest in medicinal chemistry .

Properties

IUPAC Name

3-[1-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3O3/c1-3-19-21(15(2)32-28-19)22(31)29-11-9-16(10-12-29)7-8-20(30)27-14-17-5-4-6-18(13-17)23(24,25)26/h4-6,13,16H,3,7-12,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREKVTBFLFVDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 2
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 3
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 6
3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide

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